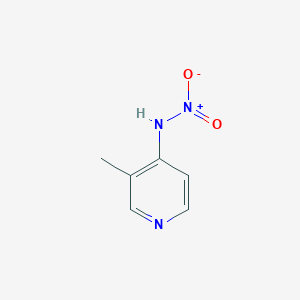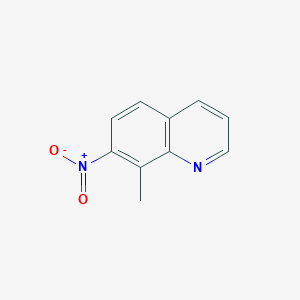![molecular formula C20H22N4OS B184806 N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 5545-25-5](/img/structure/B184806.png)
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, also known as EMA401, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic effects in treating chronic pain. EMA401 has been found to be effective in animal models of neuropathic pain and has shown promising results in clinical trials.
Mecanismo De Acción
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is expressed in the nervous system and has been implicated in the modulation of pain signaling. By blocking AT2R, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is thought to reduce pain signaling in the nervous system, leading to a reduction in chronic pain.
Efectos Bioquímicos Y Fisiológicos
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models of chronic pain. These include a reduction in the activity of pain-sensing neurons in the spinal cord, a reduction in the release of pro-inflammatory cytokines, and an increase in the expression of endogenous pain-inhibiting molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing pain in a variety of animal models of chronic pain. However, N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has some limitations, including its selectivity for the AT2R and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide. One area of interest is the potential for N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide to be used in combination with other drugs to enhance its efficacy. Another area of interest is the development of new drugs that target the same pathway as N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide but with improved selectivity and potency. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide in humans.
Métodos De Síntesis
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-methyl-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with 4-ethylphenylacetyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has been the subject of numerous scientific studies aimed at understanding its potential as a treatment for chronic pain. Animal studies have shown that N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is effective in reducing pain behavior in models of neuropathic pain, including nerve injury and chemotherapy-induced neuropathy. Clinical trials have also shown promising results, with N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Propiedades
Número CAS |
5545-25-5 |
|---|---|
Nombre del producto |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Fórmula molecular |
C20H22N4OS |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4OS/c1-4-15-8-10-17(11-9-15)21-18(25)13-26-20-23-22-19(24(20)3)16-7-5-6-14(2)12-16/h5-12H,4,13H2,1-3H3,(H,21,25) |
Clave InChI |
MRWKIOBHPNGVOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)